molecular formula C9H12O2 B13576208 Methyl2-cyclopropylpent-4-ynoate

Methyl2-cyclopropylpent-4-ynoate

Cat. No.: B13576208
M. Wt: 152.19 g/mol
InChI Key: LACOMAPKXSTLIA-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropylpent-4-ynoate is an organic compound with the molecular formula C9H12O2. It is characterized by a cyclopropyl group attached to a pent-4-ynoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclopropylpent-4-ynoate typically involves the reaction of cyclopropylacetylene with methyl acrylate under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the coupling process. The reaction conditions generally include an inert atmosphere, elevated temperatures, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of methyl 2-cyclopropylpent-4-ynoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclopropylpent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclopropyl-substituted carboxylic acids, alkenes, alkanes, and various substituted derivatives .

Scientific Research Applications

Methyl 2-cyclopropylpent-4-ynoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyclopropylpent-4-ynoate involves its interaction with specific molecular targets. The cyclopropyl group imparts strain to the molecule, making it reactive towards various chemical transformations. The alkyne moiety can participate in cycloaddition reactions, forming new ring structures. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

  • Methyl 2-cyclopropylbut-3-ynoate
  • Methyl 2-cyclopropylhex-5-ynoate
  • Ethyl 2-cyclopropylpent-4-ynoate

Comparison: Methyl 2-cyclopropylpent-4-ynoate is unique due to its specific chain length and the position of the alkyne group. Compared to similar compounds, it exhibits distinct reactivity and stability, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 2-cyclopropylpent-4-ynoate

InChI

InChI=1S/C9H12O2/c1-3-4-8(7-5-6-7)9(10)11-2/h1,7-8H,4-6H2,2H3

InChI Key

LACOMAPKXSTLIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#C)C1CC1

Origin of Product

United States

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